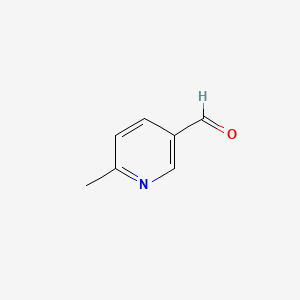
6-甲基烟醛
概述
描述
6-Methylnicotinaldehyde is an organic compound with the molecular formula C7H7NO. It is a derivative of nicotinaldehyde, featuring a methyl group at the 6-position of the pyridine ring. This compound is primarily used in organic synthesis and research due to its unique chemical properties.
科学研究应用
6-Methylnicotinaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals
作用机制
Target of Action
6-Methylnicotinaldehyde is a pyridine heterocyclic compound primarily used in laboratory research for organic synthesis It has been found to inhibit the enzymatic activity of nicotinamidases .
Mode of Action
It has been reported that 6-methylnicotinaldehyde can inhibit the enzymatic activity of nicotinamidases . Nicotinamidases are enzymes that catalyze the hydrolysis of nicotinamide, a form of vitamin B3, to produce nicotinic acid. By inhibiting these enzymes, 6-Methylnicotinaldehyde may affect the metabolism of nicotinamide and related compounds.
Pharmacokinetics
Based on its chemical structure, it is predicted to have high gastrointestinal absorption and be able to permeate the blood-brain barrier .
准备方法
Synthetic Routes and Reaction Conditions
6-Methylnicotinaldehyde can be synthesized through several methods. One common method involves the reaction of 5-bromo-2-methylpyridine with n-butyllithium in tetrahydrofuran (THF) at -78°C, followed by the addition of dimethylformamide (DMF). The reaction mixture is then quenched with ammonium chloride and extracted with ethyl acetate. The organic layers are dried and concentrated under reduced pressure, and the residue is purified by chromatography to yield 6-Methylnicotinaldehyde .
Another method involves the oxidation of (6-methylpyridin-3-yl)methanol using oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at -60°C. Triethylamine is then added, and the reaction mixture is allowed to warm to room temperature. The product is extracted with dichloromethane and purified by automated silica gel chromatography .
Industrial Production Methods
Industrial production methods for 6-Methylnicotinaldehyde typically involve large-scale adaptations of the synthetic routes mentioned above. These methods are optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated purification systems to streamline the process.
化学反应分析
Types of Reactions
6-Methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-methylnicotinic acid.
Reduction: It can be reduced to 6-methyl-3-pyridinemethanol.
Substitution: It can undergo nucleophilic substitution reactions at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
Oxidation: 6-Methylnicotinic acid.
Reduction: 6-Methyl-3-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
相似化合物的比较
6-Methylnicotinaldehyde can be compared with other similar compounds such as:
Nicotinaldehyde: Lacks the methyl group at the 6-position, resulting in different reactivity and properties.
6-Methylnicotinic acid: An oxidized form of 6-Methylnicotinaldehyde with different chemical behavior.
6-Methyl-3-pyridinemethanol: A reduced form with distinct applications and properties.
The uniqueness of 6-Methylnicotinaldehyde lies in its specific substitution pattern, which imparts unique reactivity and makes it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
6-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-2-3-7(5-9)4-8-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWMEIWYPWVABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436527 | |
| Record name | 6-methylnicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53014-84-9 | |
| Record name | 6-methylnicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-3-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


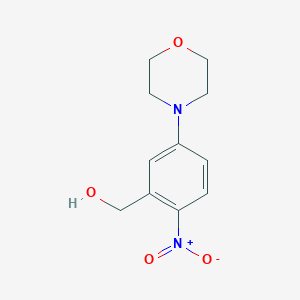
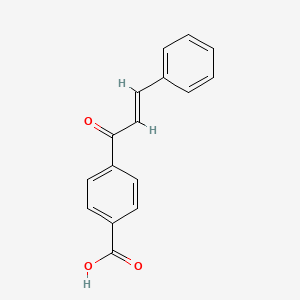
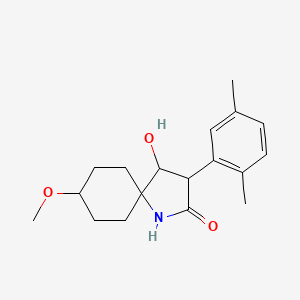
![N-[1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B1311730.png)

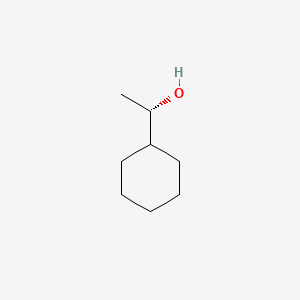


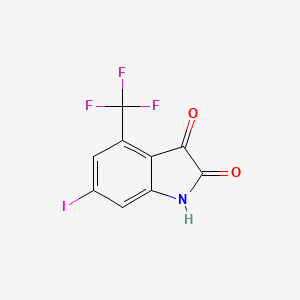
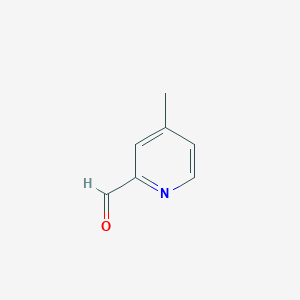
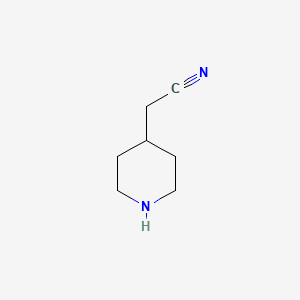
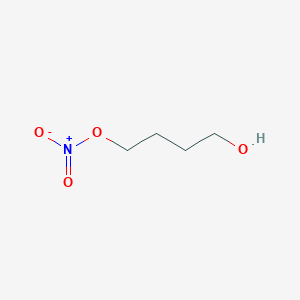
![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)
